molecular formula C8H15BrO3 B6162128 methyl 2-bromo-3-(tert-butoxy)propanoate CAS No. 415963-60-9

methyl 2-bromo-3-(tert-butoxy)propanoate

Cat. No.: B6162128
CAS No.: 415963-60-9
M. Wt: 239.1
InChI Key:
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Description

Methyl 2-bromo-3-(tert-butoxy)propanoate is an organic compound with the molecular formula C8H15BrO3. It is a versatile chemical used in various fields, including organic synthesis, drug development, and material science. The compound features a bromine atom and a tert-butoxy group attached to a propanoate ester, making it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromo-3-(tert-butoxy)propanoate can be synthesized through the bromination of methyl 3-(tert-butoxy)propanoate. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-3-(tert-butoxy)propanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted propanoates.

    Elimination Reactions: Formation of alkenes.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 2-bromo-3-(tert-butoxy)propanoate finds applications in various scientific research fields:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Drug Development: Employed in the preparation of pharmaceutical compounds and active pharmaceutical ingredients (APIs).

    Material Science: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-(tert-butoxy)propanoate involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atom bonded to the bromine. This leads to the formation of new chemical bonds and the generation of various products. The tert-butoxy group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

    Methyl 2-bromo-2-methylpropanoate: Similar structure but lacks the tert-butoxy group.

    Methyl 3-bromo-2-methylpropanoate: Similar structure but with different substitution pattern.

    Methyl 2-chloro-3-(tert-butoxy)propanoate: Similar structure but with chlorine instead of bromine.

Uniqueness: Methyl 2-bromo-3-(tert-butoxy)propanoate is unique due to the presence of both the bromine atom and the tert-butoxy group. This combination imparts distinct reactivity and selectivity, making it a valuable intermediate in various synthetic applications .

Properties

CAS No.

415963-60-9

Molecular Formula

C8H15BrO3

Molecular Weight

239.1

Purity

95

Origin of Product

United States

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